molecular formula C11H11NO B2934072 6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 83419-47-0

6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2934072
CAS No.: 83419-47-0
M. Wt: 173.215
InChI Key: MEVUAYREDCZZRR-UHFFFAOYSA-N
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Description

6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1461714-59-9) is a chemical compound from the spirooxindole family, characterized by its unique structure where a cyclopropane ring is fused to the 3-position of an indolin-2-one scaffold via a spiro carbon atom . This spiro[cyclopropane-1,3'-indolin]-2'-one core structure is known to be nearly orthogonal, with a high dihedral angle between the ring systems, which can be crucial for its biological interactions and material properties . Spirooxindole derivatives, particularly those based on the spiro[cyclopropane-1,3'-indolin]-2'-one pharmacophore, are of significant interest in medicinal chemistry. Libraries of such compounds are synthesized and evaluated as potential anticancer agents . Research on closely related analogues has demonstrated promising activity against a range of human cancer cell lines, including prostate, colon, cervical, lung, and breast cancers . Some lead compounds from this class have been shown to induce caspase-3 dependent apoptotic cell death by arresting the cell cycle in the G0/G1 phase, as confirmed by flow cytometric analysis, measurement of mitochondrial membrane potential, and Annexin V-FITC assays . Beyond oncology research, the indolin-2-one structure is also explored as a precursor for synthesizing organic luminescent molecules due to its favorable conformation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific properties and applications of this 6'-methyl substituted derivative.

Properties

IUPAC Name

6-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUAYREDCZZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. This can be achieved using tosylhydrazone salts as a safer alternative to diazo-compounds, resulting in high yields . The reaction conditions often involve the use of transition metal-free diastereoselective cyclopropanation, which ensures the formation of the desired spirocyclic structure with high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indoline moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are modified via substitutions on the indolinone or cyclopropane rings. Key analogues include:

  • 5'-Fluoro Derivative : The 5'-fluoro substitution (CAS: 1800260-55-2) may enhance bioavailability due to fluorine’s electronegativity and small atomic radius .
  • (1R,2S)-2-(1H-Indazol-6-yl) Derivatives : Compounds like CFI-400945 (81c) incorporate an indazole moiety, significantly boosting Polo-like kinase 4 (PLK4) inhibition (IC₅₀ = single-digit nM) .
Table 2: Pharmacokinetic and Toxicity Profiles
Compound Bioavailability Key Safety Concerns Reference
6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Not reported Skin/eye irritation; respiratory toxicity
CFI-400945 High (rodents) Well-tolerated in vivo
Compound 13b 22% (oral) No significant toxicity reported

Key Research Findings and Implications

Substituent Effects : Halogenation (Cl, Br) improves target affinity but may reduce metabolic stability, whereas methyl or methoxy groups balance potency and pharmacokinetics .

Stereochemistry Matters: (1R,2S) configurations in indazolyl derivatives are critical for PLK4 inhibition, as seen in CFI-400945’s nanomolar activity .

Synthetic Advancements : Metal-free protocols enable scalable, stereoselective production of spirocyclic compounds, reducing environmental impact .

Biological Activity

6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a spiro linkage between cyclopropane and indoline moieties, which is significant for its biological properties. The compound's molecular formula is C17H17NC_{17}H_{17}N, and it exhibits a distinctive arrangement that may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of spiro[cyclopropane-1,3'-indolin]-2'-ones exhibit promising anticancer properties. In a study evaluating various synthesized compounds, including this compound, significant inhibitory effects were observed against different human cancer cell lines:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
This compoundHeLa (Cervical)20.89Higher
A-549 (Lung)16.48Higher
DU-145 (Prostate)14.79Higher
DoxorubicinAll Cell Lines1.77-

These results indicate that the compound has a considerable capacity to inhibit cancer cell proliferation, particularly in cervical and lung cancer models .

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related compounds indicated that they caused decreased expression of β-tubulin and induced apoptosis markers such as PARP cleavage .

Case Studies

Case Study 1: Anticancer Efficacy in Xenograft Models

In vivo studies using xenograft models have shown that spiro[cyclopropane-1,3'-indolin]-2'-ones can achieve significant tumor growth inhibition. For example, one study reported a 96% reduction in tumor size with oral administration of a closely related compound in an MDA-MB-468 breast cancer model . This highlights the potential for therapeutic applications of these compounds in clinical settings.

Case Study 2: Structural Optimization for Enhanced Activity

A series of structural modifications were explored to optimize the anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-ones. Variations in the aryl groups attached to the indole core were systematically evaluated for their effects on potency against cancer cell lines. Compounds with electron-donating substituents generally exhibited improved activity compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6'-methylspiro[cyclopropane-1,3'-indolin]-2'-one, and how can diastereoselectivity be achieved?

  • Methodological Answer : A metal-free cyclopropanation approach using tosylhydrazone salts has been demonstrated to yield spiro[cyclopropane-indolin]-2'-ones with high diastereoselectivity. For example, Kapure et al. (2014) utilized this method to generate cyclopropane rings via in situ diazo compound formation, achieving controlled stereochemistry through careful optimization of reaction conditions (e.g., solvent polarity, temperature, and base selection) . Advanced characterization via 1H^1H-NMR and X-ray crystallography is critical to confirm stereochemical outcomes.

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Multi-technique validation is essential:

  • HRMS (ESI) : Confirm molecular formula (e.g., observed m/z 266.0914 vs. calculated 266.0905 for C13_{13}H13_{13}N3_3O2_2).
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify cyclopropane ring signals (e.g., characteristic peaks at 118–141 ppm for sp3^3 carbons) and indolinone carbonyl signals (~175 ppm).
  • IR : Detect carbonyl stretches (~1758 cm1^{-1}) and cyclopropane ring vibrations (~2900–3000 cm1^{-1}).

Q. What are the key challenges in scaling up the synthesis of spirocyclopropane-indolinone derivatives?

  • Methodological Answer : Scalability issues often arise from:

  • Reagent Stability : Tosylhydrazone salts require anhydrous conditions to prevent decomposition.
  • Catalyst Efficiency : Metal-free methods avoid transition-metal contamination but may require stoichiometric reagents .
  • Purification : Diastereomer separation via column chromatography can be labor-intensive; chiral HPLC or crystallization may improve throughput .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?

  • Methodological Answer : Asymmetric cyclopropanation using chiral catalysts (e.g., Rh2_2(OAc)4_4 or Cu(I)-bisoxazoline complexes) has been explored for related spiroindolinones. For example, Liu et al. (2024) demonstrated enantioselective [2+1] cyclopropanation via theoretical modeling of transition states to predict optimal catalyst-substrate interactions . Experimental validation using chiral auxiliaries or organocatalysts (e.g., proline derivatives) is recommended for stereocontrol.

Q. What strategies resolve contradictions in biological activity data for spirocyclopropane-indolinone analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-HIV potency) may arise from stereochemical or substituent effects. Jiang et al. observed that (1S,2S)-configured analogs exhibited higher antiviral activity than (1R,2R) isomers. To address contradictions:

  • Systematic SAR Studies : Compare methyl, bromo, and methoxy substituents at the 5' or 6' positions .
  • Computational Docking : Map binding interactions with target proteins (e.g., HIV reverse transcriptase) using molecular dynamics simulations.

Q. How can researchers leverage spirocyclopropane-indolinone scaffolds to design novel bioactive compounds?

  • Methodological Answer :

  • Divinylcyclopropane Rearrangements : Schwarzer et al. (2017) demonstrated the use of divinylcyclopropane intermediates to generate complex cyclohepta[cd]oxindoles, enabling access to ergot alkaloid analogs.
  • Late-Stage Functionalization : Introduce substituents (e.g., bromo, vinyl) via cross-coupling reactions (e.g., Suzuki-Miyaura) on preformed spiro scaffolds .

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